molecular formula C20H18N2O2S B2515906 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034409-71-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2515906
CAS No.: 2034409-71-5
M. Wt: 350.44
InChI Key: QZEKBWUQKRSRJN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound is of significant interest in biochemical research for its role in modulating the Rho/ROCK signaling pathway, which is a crucial regulator of the actin cytoskeleton and cellular processes such as cell contraction, motility, proliferation, and apoptosis. The primary research value of this inhibitor lies in its ability to specifically target ROCK2, providing a tool to dissect the distinct physiological and pathological functions of ROCK2 versus its isoform ROCK1. Researchers utilize this compound to investigate the role of ROCK2 in various disease contexts, including fibrotic diseases , autoimmune disorders , and vascular and neurological pathologies . By inhibiting ROCK2-mediated phosphorylation of downstream effectors, this compound helps elucidate mechanisms of action in disease models and validates ROCK2 as a potential therapeutic target for drug discovery efforts.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBWUQKRSRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis

    Preparation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of Indole Moiety: The indole moiety can be introduced through a Friedel-Crafts acylation reaction, where an indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Functionalization: The final step involves the coupling of the indole and benzo[b]thiophene intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide, several types of chemical reactions could be considered:

  • Hydrolysis : The amide bond could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

  • Alkylation : The indole nitrogen could be alkylated with alkyl halides in the presence of a base.

  • Oxidation : The hydroxyl group could be oxidized to form a carbonyl group.

Potential Reaction Conditions:

Reaction TypeConditions
HydrolysisAcidic or basic conditions, heat
AlkylationAlkyl halide, base, solvent
OxidationOxidizing agent (e.g., PCC), solvent

Spectroscopic Analysis

Spectroscopic methods are crucial for characterizing compounds like this compound. Techniques such as FT-IR, 1H NMR, and 13C NMR would provide detailed structural information.

Spectroscopic Techniques:

  • FT-IR : Useful for identifying functional groups (e.g., amide, hydroxyl).

  • 1H NMR : Provides information on hydrogen environments.

  • 13C NMR : Offers insights into carbon environments.

Biological Evaluation

Although specific biological activities of this compound are not documented, compounds with similar structures often exhibit interesting pharmacological properties. For example, some indole derivatives have been explored for their anti-inflammatory or antimicrobial activities .

Potential Biological Activities:

  • Antimicrobial : Screening against bacterial or fungal strains.

  • Anti-inflammatory : Evaluation using in vitro or in vivo models.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation.
  • Antioxidant Properties : Capable of scavenging free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory Effects : May reduce inflammation through specific biochemical pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
AnticancerInhibits proliferation in various cancer cell lines
AntioxidantScavenges free radicals, reducing oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of derivatives related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide. In vitro tests showed that structural modifications enhanced activity against Candida albicans, significantly reducing adherence and biofilm formation. This suggests that optimizing the structure could lead to more effective antifungal agents .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound. It was found to inhibit the growth of human liver cancer cells by inducing apoptosis through mitochondrial dysfunction. The study highlighted the potential for this compound as a lead in cancer therapy, warranting further exploration into its mechanism of action and efficacy in vivo .

Case Study 3: Antioxidant Properties

The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. The results indicated a significant reduction in lipid peroxidation, demonstrating its protective effects against oxidative damage .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the benzo[b]thiophene core can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Compound 30 ()

  • Structure : N-(2-(1H-Indol-3-yl)ethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide.
  • Key Differences :
    • The indole substituent is at the 3-position (vs. 5-position in the target compound), which may alter steric and electronic interactions with targets.
    • A 5-hydroxy group on the benzothiophene ring enhances polarity but reduces lipophilicity compared to the target compound’s unsubstituted benzothiophene.
    • The ethyl linker lacks a hydroxyl group, reducing hydrogen-bonding capacity.
  • Implications : The 5-hydroxy group may improve solubility but could reduce membrane permeability, while the indole-3-yl substitution might favor different target binding modes .

Compound 48 ()

  • Structure : 6-(4-Chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride.
  • A 4-chlorophenyl substituent on the benzothiophene enhances lipophilicity and electron-withdrawing effects.
  • Implications : The piperidine group may improve blood-brain barrier penetration, while the chlorophenyl group could increase metabolic stability .

Thiophene Carboxamide Analogues

N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide ()

  • Structure : Thiophene-2-carboxamide core with a 2-methylindol-3-yl group.
  • Key Differences: Thiophene (smaller aromatic system) vs. 2-Methylindol-3-yl substituent introduces steric bulk compared to the target’s 1-methylindol-5-yl group.
  • Implications : Reduced aromatic surface area may lower binding affinity to targets requiring extended hydrophobic interactions .

Indole-Containing Carboxamides

N-(Benzoylphenyl)-1H-indole-2-carboxamides ()

  • Structure : Indole-2-carboxamide linked to benzoylphenyl groups.
  • Key Differences :
    • Indole-2-carboxamide core (vs. benzothiophene) alters electronic properties and binding pocket compatibility.
    • Benzoylphenyl substituents increase molecular weight and lipophilicity.
  • Implications : The indole-2-carboxamide may favor different target selectivity, while benzoylphenyl groups could enhance off-target effects .

Sulfonamide Derivatives with Hydroxyethyl Linkers

IV-5 ()

  • Structure : N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide.
  • Key Differences :
    • Sulfonamide (vs. carboxamide) core reduces hydrogen-bonding capacity.
    • 3,5-Difluorophenyl group enhances electronegativity and metabolic resistance.
  • Implications : The sulfonamide group may confer resistance to enzymatic degradation, while fluorine substituents improve bioavailability .

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Key Properties/Effects Reference
Target Compound Benzothiophene carboxamide 1-Methylindol-5-yl, hydroxyethyl linker Potential for hydrogen bonding, moderate lipophilicity
Compound 30 () Benzothiophene carboxamide 5-Hydroxy, indol-3-yl, ethyl linker Higher polarity, altered indole position
Compound 48 () Benzothiophene carboxamide 4-Chlorophenyl, piperidinylmethyl Increased lipophilicity, basicity
N-(2-(2-Methylindol-3-yl)ethyl)thiophene-2-carboxamide Thiophene carboxamide 2-Methylindol-3-yl, ethyl linker Smaller aromatic system, steric bulk
IV-5 () Sulfonamide 3,5-Difluorophenyl, hydroxyethyl linker Electronegative, enzyme-resistant

Research Findings and Implications

  • Hydroxyethyl Linkers: The target compound’s hydroxyl group may enhance solubility and target engagement compared to non-hydroxylated analogues like Compound 30 or thiophene derivatives .
  • Substituent Position : Indole-5-yl vs. indole-3-yl substitution (as in Compound 30) could significantly alter binding kinetics due to steric and electronic effects .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. This article compiles findings from various studies focusing on its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O2SC_{20}H_{18}N_{2}O_{2}S with a molecular weight of 350.4 g/mol. Its structure features an indole moiety linked to a benzo[b]thiophene scaffold, which is crucial for its biological properties.

Cholinesterase Inhibition

Recent studies have highlighted the compound's ability to inhibit cholinesterases (ChE), which are critical in the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed using in vitro models. The most active derivatives showed IC50 values in the micromolar range, indicating significant inhibitory potential against these enzymes .

Anticancer Activity

The compound demonstrated notable cytotoxicity against various cancer cell lines. For instance, it was tested against human glioblastoma U251 cells and human melanoma WM793 cells, showing promising results with IC50 values suggesting effective growth inhibition. The presence of specific functional groups within the compound's structure enhances its interaction with cellular targets, leading to apoptosis in cancer cells .

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using the MTT method on several cell lines, including SH-SY5Y neuroblastoma cells. Results indicated that at certain concentrations (30-200 μM), the compound did not exhibit cytotoxic effects while maintaining its inhibitory activity against ChE .

CompoundCell LineIC50 (μM)Remarks
This compoundSH-SY5Y>200Non-cytotoxic at active concentrations
Reference Drug (Doxorubicin)U251<10Standard for comparison

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the indole and benzo[b]thiophene rings significantly influence biological activity. For example, substituents at specific positions on the indole ring enhance binding affinity to ChE enzymes and increase cytotoxicity against cancer cells .

Q & A

Q. What experimental approaches are used to identify off-target interactions in vivo?

  • Answer : Target deconvolution methods:
  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins .
  • Phage display libraries : Screen for peptide motifs interacting with the compound .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

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